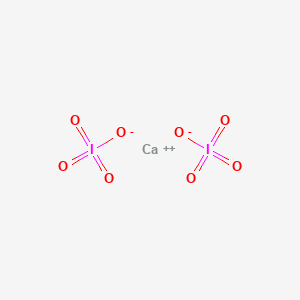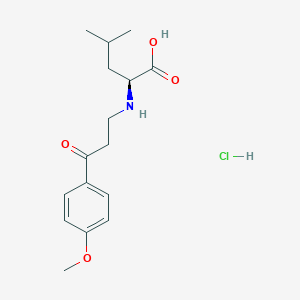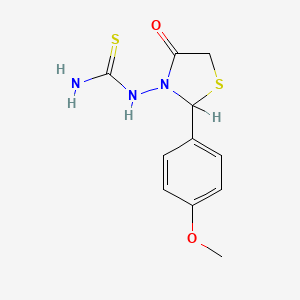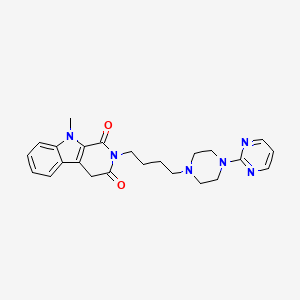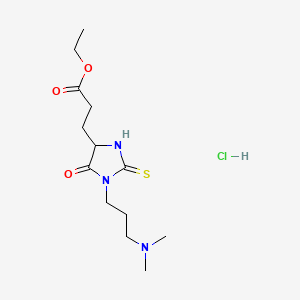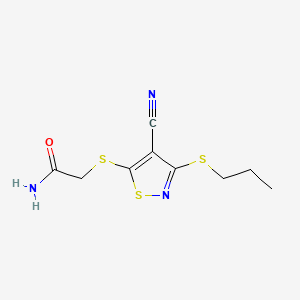
Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- is a complex organic compound that belongs to the class of isothiazoles This compound is characterized by the presence of a cyano group, a propylthio group, and an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, the reaction with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine yields 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with ethyl cyanoacetate and aryl amines typically yields cyanoacetanilides .
Scientific Research Applications
Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- involves its interaction with specific molecular targets and pathways. The cyano group and isothiazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: A simpler compound with similar reactivity but lacking the isothiazole ring.
Thieno[3,2-d]pyrimidine-7-carbonitriles: Compounds with a similar cyano group and heterocyclic structure.
Thieno[3,4-b]pyridine-7-carboxamides: Compounds with a similar thiophene ring and cyano group.
Uniqueness
Acetamide, 2-((4-cyano-3-(propylthio)-5-isothiazolyl)thio)- is unique due to its combination of a cyano group, propylthio group, and isothiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
135489-21-3 |
|---|---|
Molecular Formula |
C9H11N3OS3 |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-[(4-cyano-3-propylsulfanyl-1,2-thiazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C9H11N3OS3/c1-2-3-14-8-6(4-10)9(16-12-8)15-5-7(11)13/h2-3,5H2,1H3,(H2,11,13) |
InChI Key |
VAZAYGPVOHMYOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NSC(=C1C#N)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



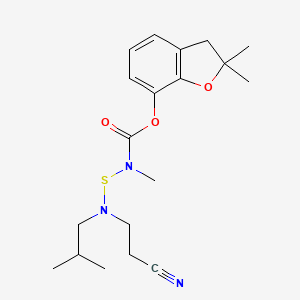


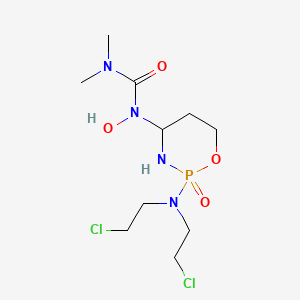
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)

